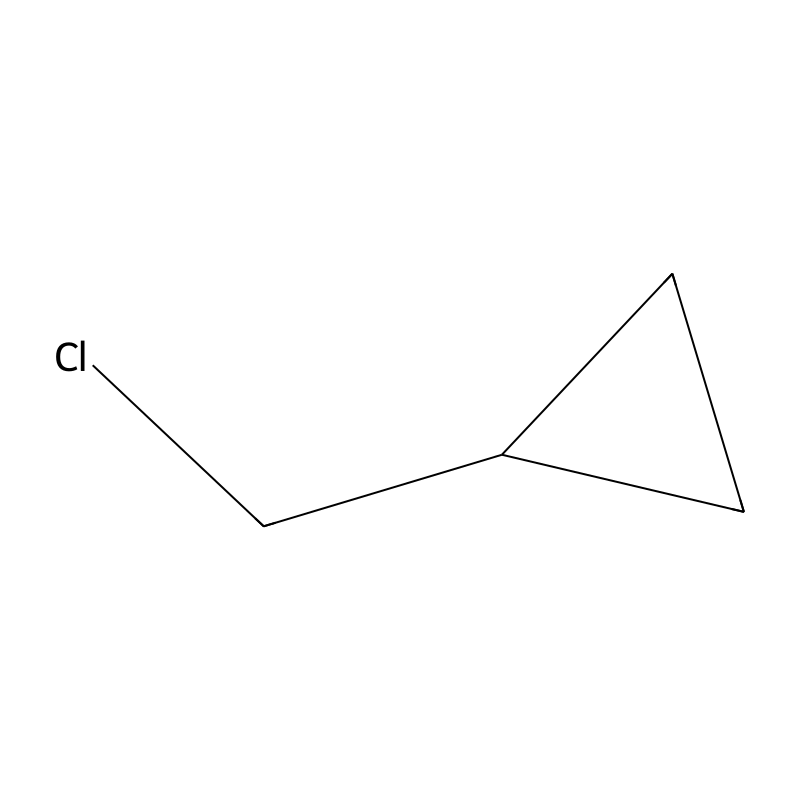

(Chloromethyl)cyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(Chloromethyl)cyclopropane is a chemical compound with the molecular formula CHCl and a CAS number of 5911-08-0. It features a cyclopropane ring, which is a three-membered carbon ring, with a chloromethyl group (-CHCl) attached to one of the carbon atoms. This compound is characterized by its unique structure that combines the strain of the cyclopropane ring with the reactivity of the chloromethyl group, making it an interesting subject for various

(Chloromethyl)cyclopropane is a hazardous compound and should be handled with appropriate precautions. It is:

Synthesis of other Organometallic Compounds

(Chloromethyl)cyclopropane has been used as a precursor in the synthesis of other organometallic compounds, such as:

- (Lithiomethyl)cyclopropane and homoallyllithium: These are organolithium reagents, which are important in organic synthesis because they are highly reactive nucleophiles. (Chloromethyl)cyclopropane can be reacted with lithium metal in an inert solvent at low temperature to form (lithiomethyl)cyclopropane. This intermediate can then be rearranged to form homoallyllithium. Source: Sigma-Aldrich:

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Reactions with Carbanions: It can react with carbanions to produce 1,2-disubstituted methylenecyclopropanes, showcasing its utility in synthesizing more complex organic molecules .

- Formation of (Lithiomethyl)cyclopropane: This compound can be used to synthesize (lithiomethyl)cyclopropane via reactions involving organolithium reagents .

Several methods have been developed for synthesizing (chloromethyl)cyclopropane:

- Direct Chlorination: Cyclopropane can be chlorinated using chlorine gas in the presence of ultraviolet light to introduce the chloromethyl group.

- Reactions with Chloromethylating Agents: The compound can be synthesized by reacting cyclopropanol or other cyclopropane derivatives with chloromethylating agents such as paraformaldehyde and hydrochloric acid.

- Utilization of Organolithium Reagents: It can also be produced through reactions involving organolithium compounds and chloromethylating agents .

(Chloromethyl)cyclopropane serves various purposes in organic chemistry:

- Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Block for Cyclopropyl Derivatives: Its structure allows for further functionalization, making it a valuable building block for synthesizing cyclopropyl-containing compounds.

(Chloromethyl)cyclopropane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cyclopropane | Cycloalkane | Simple three-membered ring; less reactive |

| 1-Chlorocyclopropane | Chlorinated Cycloalkane | Contains one chlorine atom; less versatile |

| 1,1-Dichlorocyclopropane | Dichlorinated Cycloalkane | More reactive due to two chlorine atoms |

| (Bromomethyl)cyclopropane | Brominated Cycloalkane | Similar structure but contains bromine instead of chlorine |

(Chloromethyl)cyclopropane is unique due to its combination of a cyclopropane ring and a chloromethyl group, which provides distinct reactivity patterns not found in simpler cyclopropanes or other halogenated derivatives.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant